molecular formula C15H27N3O2 B11072261 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide

1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide

Cat. No.: B11072261
M. Wt: 281.39 g/mol
InChI Key: IXLCEKMVOKGSML-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methylpropanoyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoyl chloride: A precursor in the synthesis of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide.

    Piperidine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C15H27N3O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18/h12H,3-11H2,1-2H3,(H2,16,20)

InChI Key

IXLCEKMVOKGSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2

Origin of Product

United States

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